2-Chloro-5-fluorobenzimidazole
Overview
Description
2-Chloro-5-fluorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties
Mechanism of Action
Target of Action
Benzimidazole compounds, in general, have been reported to interact with various biological targets . For instance, they have been used as corrosion inhibitors for metals , and some benzimidazole derivatives have shown potential as inhibitors for enzymes like phosphatase.
Mode of Action
Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways . For instance, they have been used in the synthesis of nonpeptide antagonists of angiotensin II receptor.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzimidazole typically involves the cyclization of substituted o-phenylenediamines with appropriate reagents. One common method includes the reaction of 4-chloro-2-fluoroaniline with formic acid or its derivatives under acidic conditions to form the benzimidazole ring . Another approach involves the use of polyphosphoric acid as a cyclization agent .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted o-phenylenediamines with carboxylic acids or aldehydes in the presence of catalysts like metal triflates or oxidizing agents . These methods ensure high yields and purity suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Major Products: The major products formed from these reactions include various substituted benzimidazoles with altered chemical and biological properties .
Scientific Research Applications
2-Chloro-5-fluorobenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Industry: It is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
- 2-Chlorobenzimidazole
- 5-Fluorobenzimidazole
- 2-Fluoro-5-chlorobenzimidazole
Comparison: 2-Chloro-5-fluorobenzimidazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108662-49-3 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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